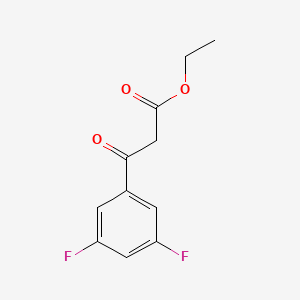

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQAWRHMPXRCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543553 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359424-42-3 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, also known as Ethyl (3,5-difluorobenzoyl)acetate, emerges as a pivotal building block in this context.[1] As a β-ketoester functionalized with a metabolically robust difluorophenyl ring, it offers a versatile platform for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications and handling protocols, grounded in established scientific principles.

Part 1: Core Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is foundational to its effective use in synthesis and process development.

Physicochemical Data

The key identifiers and computed properties for this compound are summarized below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 359424-42-3 | [1][2] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonym | Ethyl (3,5-difluorobenzoyl)acetate | [1] |

| Boiling Point | 275.8 ± 25.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP | 2.10 | [1] |

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling to ensure laboratory safety.[3] Adherence to the following guidelines, derived from safety data sheets, is mandatory.

| Hazard Category | Guideline | Source(s) |

| GHS Classification | Combustible liquid | [3] |

| Prevention | Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. | [3] |

| Storage | Store in a well-ventilated, cool, and dry place. Keep containers tightly closed and under a nitrogen atmosphere. | [3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [3] |

Disclaimer: This summary is not exhaustive. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before commencing any experimental work.

Part 2: Synthesis Protocol and Mechanistic Rationale

The construction of the β-ketoester linkage is a classic transformation in organic synthesis. The most common and logical approach for preparing this compound is the Claisen condensation.

The Claisen Condensation: A Mechanistic Perspective

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters (or an ester and a carbonyl compound) in the presence of a strong base. For the synthesis of the target molecule, this involves the reaction between an ester of 3,5-difluorobenzoic acid (e.g., methyl 3,5-difluorobenzoate) and ethyl acetate.

The causality behind this choice is rooted in the reaction mechanism. A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 3,5-difluorobenzoate ester. Subsequent elimination of the alkoxide leaving group (methoxide in this case) generates the β-ketoester product. The reaction is driven to completion because the product's methylene protons, flanked by two carbonyl groups, are highly acidic and are readily deprotonated by the base, shifting the equilibrium. An acidic workup is required to re-protonate the enolate and yield the final neutral product.

Experimental Workflow: Synthesis of this compound

The following protocol is a representative procedure based on established chemical principles for Claisen condensations.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent quenching of the base.

-

Base Preparation: Charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous ethanol or toluene as the solvent under a nitrogen atmosphere.

-

Reagent Addition:

-

In the dropping funnel, prepare a solution of methyl 3,5-difluorobenzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents).

-

Add this solution dropwise to the stirred suspension of sodium ethoxide at room temperature over 60-90 minutes. An exotherm may be observed.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quench and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding dilute aqueous acid (e.g., 1M HCl) until the pH is acidic, which protonates the product enolate.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via vacuum distillation to yield this compound as a pure liquid.

-

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its synthetic versatility. The β-dicarbonyl moiety is a classic "synthon" that can participate in a multitude of cyclocondensation and derivatization reactions to build molecular complexity rapidly.

Precursor for Heterocyclic Scaffolds

Many important drug classes are based on heterocyclic rings. The 1,3-dicarbonyl structure of the title compound is an ideal starting point for synthesizing medicinally relevant scaffolds like pyrazoles, pyrimidines, and isoxazoles.

Application Example: Synthesis of Pyrazolone Derivatives Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[4] A common synthetic route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4]

-

Causality: The reaction proceeds via nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen atom at the ester carbonyl, with subsequent elimination of ethanol. The presence of the 3,5-difluorophenyl group can enhance the biological activity or pharmacokinetic profile of the resulting pyrazolone.

Intermediate for API Synthesis

While direct examples for this specific molecule are proprietary, analogous fluorinated β-ketoesters are crucial in multi-step syntheses of major drugs. For instance, Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a key precursor in some synthetic routes for Ezetimibe, a cholesterol absorption inhibitor.[5] The critical step involves the enantioselective reduction of the keto group to a chiral alcohol, which sets a key stereocenter for the final drug molecule.[5] This highlights the potential of this compound to serve in similar capacities for novel drug candidates where the 3,5-difluoro substitution pattern is desired for optimal target engagement and ADME properties.

Conclusion

This compound (CAS: 359424-42-3) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a reactive β-ketoester core and a desirable 3,5-difluorophenyl moiety makes it a high-value starting material for the synthesis of diverse heterocyclic systems and complex pharmaceutical targets. A firm grasp of its properties, synthetic routes, and chemical reactivity empowers researchers and drug development professionals to leverage its full potential in the quest for novel therapeutics.

References

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The core of this guide focuses on the Crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and explore the critical process parameters that govern reaction success and yield. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and a practical, actionable methodology for the synthesis of fluorinated β-keto esters.

Introduction: The Significance of Fluorinated β-Keto Esters

β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of more complex molecules due to the strategic placement of their functional groups.[1][2] The introduction of fluorine atoms into aromatic rings can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, intermediates like this compound are of high interest in medicinal chemistry and materials science.[3]

The synthesis of this target molecule is most effectively achieved through a Crossed Claisen condensation.[4][5] This strategy leverages the reaction between two dissimilar esters: one that can form a nucleophilic enolate and one that cannot, thereby serving exclusively as the electrophilic acyl donor.[5][6] This approach minimizes the formation of side products that are common in self-condensations of two different enolizable esters.[4]

Recommended Synthetic Pathway: Crossed Claisen Condensation

The chosen strategy involves the acylation of an ethyl acetate enolate with 3,5-difluorobenzoyl chloride. The latter is an ideal non-enolizable electrophile because it lacks α-hydrogens.[4][6] Ethyl acetate, being an inexpensive and readily available starting material with acidic α-protons, serves as the enolate precursor.[2]

The overall transformation is depicted below:

Caption: High-level workflow for the synthesis of the target β-keto ester.

The Core Reaction Mechanism

The Claisen condensation proceeds through a series of well-defined, base-mediated steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[7][8][9]

-

Enolate Formation: A strong base abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion. This is the rate-determining step.[4]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride, creating a tetrahedral intermediate.[4][7]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the β-keto ester.[7][8]

-

Deprotonation (Driving Force): The newly formed β-keto ester possesses highly acidic protons on the central α-carbon (pKa ≈ 11).[1] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[7][9]

-

Protonation: A final acidic work-up neutralizes the resonance-stabilized enolate to yield the final this compound product.[2][9]

Caption: The five key steps of the Crossed Claisen condensation mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to stoichiometry, anhydrous conditions, and temperature control is critical for success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 1.0 | (user defined) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 1.2 | (calculated) |

| Magnesium Ethoxide | Mg(OC₂H₅)₂ | 114.43 | 1.1 | (calculated) |

| Anhydrous Toluene | C₇H₈ | - | - | (solvent) |

| 1M Hydrochloric Acid | HCl | - | - | (for quench) |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | (for wash) |

| Brine | NaCl (aq) | - | - | (for wash) |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | (drying agent) |

Step-by-Step Methodology

-

Reaction Setup:

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, a thermometer, and a pressure-equalizing dropping funnel.

-

Charge the flask with magnesium ethoxide (1.1 eq) and anhydrous toluene.

-

-

Enolate Formation:

-

Begin stirring the suspension and add ethyl acetate (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 30°C.

-

After the addition is complete, heat the mixture to 50-60°C and stir for 1 hour to ensure complete enolate formation.

-

-

Acylation:

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Add a solution of 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous toluene dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

-

Work-up and Quenching:

-

Cool the reaction mixture again to 0-5°C.

-

Slowly and carefully quench the reaction by adding 1M HCl (aq) until the pH is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

-

Purification:

-

Combine all organic layers.

-

Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Causality Behind Experimental Choices

-

Choice of Base: A strong, non-nucleophilic base is essential. Magnesium ethoxide is an excellent choice as it is a strong base capable of deprotonating ethyl acetate efficiently.[10] Sodium hydride (NaH) is another common choice. Standard bases like sodium hydroxide (NaOH) must be avoided as they would readily saponify (hydrolyze) the ester starting material and product.[5][11] Using an alkoxide base that matches the ester's alcohol portion (e.g., sodium ethoxide for ethyl acetate) is a classic approach to prevent transesterification, though stronger bases often provide better yields.[9]

-

Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the product consumes one equivalent of base to drive the reaction to completion.[9] A slight excess of the enolizable ester (ethyl acetate) ensures the complete consumption of the more expensive acyl chloride.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will react with the strong base and the enolate intermediate, quenching the reaction and significantly reducing the yield.

-

Temperature Control: Low temperatures during the addition of the acyl chloride are critical to prevent side reactions, such as self-condensation of ethyl acetate or unwanted reactions involving the highly reactive acyl chloride.

Alternative Pathway: The Malonic Ester Synthesis

An alternative and highly effective route involves the acylation of a malonic ester derivative, such as potassium ethyl malonate, followed by a deacetylation or decarboxylation step. A notable variation uses magnesium chloride and triethylamine to facilitate the acylation of diethyl malonate with the acid chloride. This method is particularly useful for producing β-keto esters with high purity.

Conclusion

The synthesis of this compound via a Crossed Claisen condensation is a reliable and scalable method. The success of the synthesis hinges on a firm understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly the choice of base, the exclusion of water, and temperature management. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently produce this valuable fluorinated intermediate for applications in drug discovery and beyond.

References

- Esters to β-Ketoesters: Claisen Condens

- Claisen Condens

- Claisen Condensation – Mechanism, Vari

- Claisen condens

- Claisen Condensation and Dieckmann Condens

- 3,5-Difluorobenzoyl chloride 98 129714-97-2 - Sigma-Aldrich.

- Unlock Synthesis Potential with 3,5-Difluorobenzoyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD.

- 3,5-Difluorobenzoyl chloride - Chem-Impex.

- What is Magnesium Ethoxide Used For? - Salispharm.

- An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters - Benchchem.

- 19.15: A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts.

- The Claisen Condens

- Claisen Condens

- Claisen Reaction - Sciencemadness Discussion Board.

- AN ALTERNATIVE SYNTHESIS OF ETHYL 3-(2-CHLORO-4,5- DIFLUOROPHENYL) -3-OXOPROPIONATE AND ETHYL 3-(2,6-. DICHLORO-5-FLUOROPYRIDIN-3-YL)

- Ethyl 3-(3,5-difluorophenyl)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemimpex.com [chemimpex.com]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. byjus.com [byjus.com]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. What is Magnesium Ethoxide Used For? - Salispharm [salispharm.com]

- 11. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a 3,5-difluorophenyl moiety imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent molecules. This document delineates the synthesis, structural elucidation, and key spectroscopic characteristics of this compound. It is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics by providing a foundational understanding of this versatile building block.

Introduction: The Strategic Role of Fluorinated β-Keto Esters in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design to modulate a compound's biological activity and pharmacokinetic properties. The unique electronic nature and small steric footprint of fluorine can profoundly influence lipophilicity, acidity, and metabolic stability. β-keto esters, themselves versatile synthetic intermediates, become particularly powerful scaffolds when fluorinated.

This compound belongs to this important class of compounds. The presence of two fluorine atoms on the phenyl ring in a meta arrangement creates a distinct electronic environment, influencing the reactivity of the carbonyl groups and the equilibrium of the keto-enol tautomers. Understanding the precise molecular architecture and spectroscopic fingerprint of this molecule is paramount for its effective utilization in the synthesis of complex pharmaceutical agents. This guide will provide a detailed exploration of its structure, from synthesis to in-depth spectroscopic characterization.

Synthesis and Molecular Architecture

The molecular structure of this compound consists of a central 3-oxopropanoate chain, with an ethyl ester at one end and a 3,5-difluorophenyl ketone at the other.

Molecular Formula: C₁₁H₁₀F₂O₃

Molecular Weight: 228.19 g/mol

CAS Number: 359424-42-3[1][2][3]

Synonyms: ETHYL (3,5-DIFLUOROBENZOYL)ACETATE, Ethyl 3,5-difluoro-β-oxobenzenepropanoate[1][3]

Proposed Synthesis Workflow: The Claisen Condensation

A robust and widely applicable method for the synthesis of β-keto esters is the Claisen condensation.[1][4][5] This reaction involves the cross-condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of this compound, a suitable approach involves the reaction of a 3,5-difluorobenzoyl derivative with an acetate source.

A plausible synthetic route is the Claisen condensation of 3,5-difluorobenzonitrile with ethyl acetate using a strong base like sodium ethoxide. The nitrile group can be subsequently hydrolyzed to the corresponding ketone. An alternative, more direct approach, is the reaction of methyl 3,5-difluorobenzoate with the enolate of ethyl acetate.

Caption: Proposed Claisen condensation workflow for the synthesis of this compound.

Keto-Enol Tautomerism: A Key Structural Feature

A fundamental characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in this compound.

The presence of both tautomers will be evident in spectroscopic analyses, particularly NMR, and understanding this equilibrium is crucial for predicting the molecule's reactivity and interactions.

Spectroscopic Characterization and Structural Elucidation

Comprehensive spectroscopic analysis is essential to confirm the molecular structure and purity of this compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR will provide characteristic signals for the keto and enol forms.

3.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard (e.g., TMS).

3.1.2. Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.3 | ~1.2 | Triplet | 3H |

| CH₂ (ethyl) | ~4.2 | ~4.1 | Quartet | 2H |

| CH₂ (methylene) | ~4.0 | - | Singlet | 2H |

| CH (enol) | - | ~5.8 | Singlet | 1H |

| Aromatic CH | ~7.2-7.6 | ~7.1-7.5 | Multiplet | 3H |

| OH (enol) | - | ~12.5 | Broad Singlet | 1H |

3.1.3. Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |

| CH₃ (ethyl) | ~14 | ~14 |

| CH₂ (ethyl) | ~62 | ~61 |

| CH₂ (methylene) | ~46 | - |

| C=O (keto) | ~195 | ~185 |

| C=O (ester) | ~167 | ~172 |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 250 Hz) | ~163 (d, ¹JCF ≈ 250 Hz) |

| Aromatic CH | ~110-115 | ~110-115 |

| Aromatic C (ipso) | ~138-140 | ~138-140 |

| C (enol) | - | ~92 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. The difluorophenyl ring will exhibit characteristic C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

3.2.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be expected.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. The molecular ion [M]⁺• will be observed, followed by fragmentation.

-

-

Tandem MS (MS/MS): To further elucidate the structure, perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation spectrum.

3.2.2. Predicted Mass Spectral Fragmentation

The primary fragmentation pathways for this compound under EI-MS are expected to involve cleavages alpha to the carbonyl groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

3.3.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CHCl₃).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

3.3.2. Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Keto Form | Expected Wavenumber (cm⁻¹) - Enol Form |

| C=O (ester) | Stretch | ~1740 | ~1735 |

| C=O (ketone) | Stretch | ~1690 | - |

| C=C (enol) | Stretch | - | ~1640 |

| C-O | Stretch | ~1200-1300 | ~1200-1300 |

| Aromatic C=C | Stretch | ~1600, 1450 | ~1600, 1450 |

| C-F | Stretch | ~1100-1300 | ~1100-1300 |

| O-H (enol) | Stretch | - | ~2500-3200 (broad) |

Physicochemical Properties and Applications in Drug Design

The unique structural features of this compound translate into specific physicochemical properties that are advantageous in drug discovery.

| Property | Value/Description | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 43.37 Ų[3] | Influences membrane permeability and oral bioavailability. |

| cLogP | 2.10[3] | A measure of lipophilicity, impacting solubility and cell penetration. |

| Hydrogen Bond Acceptors | 3[3] | Potential for interactions with biological targets. |

| Hydrogen Bond Donors | 0 (keto form), 1 (enol form)[3] | The enol form can act as a hydrogen bond donor. |

| Rotatable Bonds | 4[3] | Contributes to conformational flexibility. |

The 3,5-difluorophenyl group can engage in favorable interactions with protein targets, including halogen bonding and dipole-dipole interactions. Furthermore, the fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug candidate. The β-keto ester functionality provides a versatile handle for further chemical modifications to build more complex molecular architectures.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical compounds. Its molecular structure, characterized by the presence of a difluorinated aromatic ring and a reactive β-keto ester moiety, offers a unique combination of properties that can be strategically exploited in drug design. This guide has provided a comprehensive overview of its synthesis, structural features, and spectroscopic characterization. The detailed protocols and predicted data herein serve as a practical resource for researchers, facilitating the confident application of this compound in the development of next-generation therapeutics.

References

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Claisen condensation. Available from: [Link]

-

YouTube. Synthesis using the Claisen Condensation. (2020). Available from: [Link]

-

YouTube. Claisen Condensation Reaction Mechanism. (2018). Available from: [Link]

Sources

Spectroscopic and Synthetic Elucidation of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: A Technical Guide

Introduction

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the 3,5-difluorophenyl moiety can impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making this scaffold a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven synthetic protocol for its preparation via a Claisen condensation is presented, along with the methodologies for acquiring the spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and synthesis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 359424-42-3

-

Molecular Formula: C₁₁H₁₀F₂O₃

-

Molecular Weight: 228.19 g/mol

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this specific molecule, the following data are predicted based on the analysis of structurally similar compounds, including ethyl benzoylacetate and various fluorinated analogues.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. A key feature of β-keto esters is the keto-enol tautomerism, which would result in two sets of signals. The keto form is generally more abundant.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| 1.25 - 1.40 | Triplet (t) | 3H | -CH₃ (ethyl) | Typical range for a methyl group adjacent to a methylene group. |

| 4.20 - 4.35 | Quartet (q) | 2H | -OCH₂- (ethyl) | Typical range for a methylene group adjacent to an oxygen and a methyl group. |

| ~4.0 | Singlet (s) | 2H | -COCH₂CO- | Methylene protons between two carbonyl groups in the keto tautomer. |

| 7.10 - 7.25 | Triplet of triplets (tt) | 1H | Ar-H (para) | The proton at the 4-position of the phenyl ring, coupled to two ortho fluorine atoms and two meta protons. |

| 7.50 - 7.65 | Doublet of triplets (dt) | 2H | Ar-H (ortho) | The protons at the 2- and 6-positions of the phenyl ring, coupled to the para proton and the meta fluorine atoms. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the ethyl group, the aliphatic carbons of the β-keto ester backbone, and the aromatic carbons, with the latter showing characteristic C-F couplings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~14 | -CH₃ (ethyl) | Standard chemical shift for an ethyl methyl group. |

| ~62 | -OCH₂- (ethyl) | Typical range for the methylene carbon of an ethyl ester. |

| ~45 | -COCH₂CO- | Aliphatic methylene carbon between two carbonyls. |

| ~110 (t) | Ar-C (para) | Aromatic carbon coupled to two fluorine atoms. |

| ~115 (d) | Ar-C (ortho) | Aromatic carbons coupled to an adjacent fluorine atom. |

| ~138 (t) | Ar-C (ipso) | The carbon attached to the carbonyl group, showing a triplet due to coupling with the two meta fluorine atoms. |

| ~163 (dd) | Ar-C-F | Aromatic carbons directly bonded to fluorine, showing large C-F coupling constants. |

| ~168 | Ester C=O | Carbonyl carbon of the ester group. |

| ~195 | Ketone C=O | Carbonyl carbon of the ketone group, deshielded due to conjugation with the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~2980 | Medium | Aliphatic C-H stretch | From the ethyl and methylene groups. |

| ~1745 | Strong | Ester C=O stretch | Typical wavenumber for an ester carbonyl. |

| ~1690 | Strong | Ketone C=O stretch | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.[4][5] |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch | Characteristic vibrations of the benzene ring. |

| ~1300-1100 | Strong | C-F stretch | Strong absorptions are expected for the C-F bonds. |

| ~1250 | Strong | C-O stretch | From the ester group. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for β-keto esters.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 228 | [M]⁺ | Molecular ion |

| 183 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 141 | [3,5-F₂C₆H₃CO]⁺ | Alpha-cleavage, loss of the ethyl aceto group, forming the 3,5-difluorobenzoyl cation. This is expected to be a major fragment. |

| 113 | [F₂C₆H₃]⁺ | Decarbonylation of the 3,5-difluorobenzoyl cation. |

graph "Mass_Spec_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";M [label="[C₁₁H₁₀F₂O₃]⁺˙\nm/z = 228"]; F1 [label="[C₉H₅F₂O₂]⁺\nm/z = 183"]; F2 [label="[C₇H₃F₂O]⁺\nm/z = 141"]; F3 [label="[C₆H₃F₂]⁺\nm/z = 113"];

M -> F1 [label="- •OCH₂CH₃"]; M -> F2 [label="- •CH₂COOCH₂CH₃"]; F2 -> F3 [label="- CO"]; }

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Synthesis: Claisen Condensation

This protocol describes a general and reliable method for the synthesis of this compound based on the Claisen condensation reaction.[1][2]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Ethyl acetate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional hour to ensure complete enolate formation.

-

Condensation: Ethyl 3,5-difluorobenzoate (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Data is processed and analyzed to confirm the predicted chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the neat liquid sample is placed between two sodium chloride plates (for liquid samples) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

The mass spectrum is recorded, and the fragmentation pattern is analyzed.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented protocols for synthesis and analysis are based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers and scientists working with this important fluorinated building block, enabling its efficient synthesis and unambiguous characterization in the pursuit of novel chemical entities.

References

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.

-

Molbase. Ethyl benzoylacetate 94-02-0. [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

-

ResearchGate. Mass Spectra of β-Keto Esters. [Link]

-

Chemistry LibreTexts. Ketone infrared spectra. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

-

NIST WebBook. Ethyl benzoylacetate. [Link]

Sources

- 1. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate CAS#: 1999-00-4 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Starting Materials and Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Abstract

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate, widely utilized in the synthesis of complex pharmaceutical agents and fine chemicals. Its structural motifs, featuring a difluorinated phenyl ring and a reactive β-keto ester functionality, make it a valuable building block for introducing these features into target molecules. This guide provides an in-depth examination of the primary starting materials and the core synthetic strategy for its preparation. We will dissect the prevalent crossed Claisen condensation route, detailing the mechanistic rationale, experimental protocols, and the critical role of each reactant and reagent.

Introduction: The Significance of a Fluorinated β-Keto Ester

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatility. The presence of two carbonyl groups separated by a methylene unit creates a highly acidic α-hydrogen, facilitating the formation of a stable enolate. This enolate is a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions.

The target molecule, this compound, combines this classical reactivity with the unique properties conferred by fluorine atoms. The inclusion of a 3,5-difluorophenyl group can significantly modulate the physicochemical and pharmacological properties of a final drug substance, including:

-

Metabolic Stability: The high strength of the C-F bond often blocks sites of oxidative metabolism.

-

Lipophilicity: Fluorine substitution can increase a molecule's ability to cross biological membranes.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.

Consequently, a robust and well-understood synthesis for this intermediate is of paramount importance for researchers in medicinal chemistry and process development.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and efficient method for constructing β-keto esters is the Claisen condensation.[1][2] This reaction involves the base-mediated condensation of two ester molecules to form a new C-C bond.[3] For the synthesis of an asymmetrical product like this compound, a Crossed Claisen Condensation is employed.

A crossed Claisen reaction is effective when one of the two carbonyl-containing reactants has no enolizable α-hydrogens.[4][5] This strategic choice prevents self-condensation of that reactant, directing the reaction pathway to the desired cross-coupled product and simplifying the product mixture.[6]

General Mechanism of the Claisen Condensation

The reaction proceeds through the following key steps, driven thermodynamically by the final deprotonation of the product:[1][7]

-

Enolate Formation: A strong base removes an acidic α-proton from the enolizable reactant (a ketone or ester) to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second reactant (the non-enolizable ester).

-

Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[2]

-

Deprotonation: The newly formed β-keto ester is significantly more acidic than the starting materials. The alkoxide base deprotonates it, forming a highly resonance-stabilized enolate. This final, irreversible step drives the reaction to completion, necessitating the use of a stoichiometric amount of base.[1][7]

-

Protonation: An acidic workup neutralizes the enolate to yield the final product.[8]

Caption: Generalized workflow of a Crossed Claisen Condensation.

Identification and Rationale of Starting Materials

Based on the crossed Claisen strategy, the synthesis of this compound is most effectively achieved through the condensation of a ketone with a dialkyl carbonate.[9][10]

The primary starting materials are:

-

3',5'-Difluoroacetophenone: This molecule serves as the nucleophilic precursor after deprotonation. The methyl group provides the acidic α-hydrogens required to form the enolate. The 3,5-difluorophenyl group is the core structural element carried into the final product.

-

Diethyl Carbonate: This is the electrophilic partner in the condensation.[9] Crucially, it lacks α-hydrogens and thus cannot enolize or undergo self-condensation.[4] It provides the carboethoxy group (-COOEt) that becomes the ethyl ester portion of the final product.

-

Strong Base: A non-nucleophilic strong base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ketone to form the enolate and hydrogen gas, which bubbles out of the reaction, helping to drive the initial equilibrium.[11] Sodium ethoxide (NaOEt) is also commonly used.[1]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis, adapted from established methods for β-keto ester formation via Claisen condensation.[9][11]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Density (g/mL) | Role |

| 3',5'-Difluoroacetophenone | 1.0 | 156.13 | N/A (Solid) | Nucleophile Precursor |

| Sodium Hydride (60% in oil) | 1.2 | 24.00 (as NaH) | ~0.92 | Base |

| Diethyl Carbonate | 2.0 - 3.0 | 118.13 | 0.975 | Electrophile & Solvent |

| Anhydrous Toluene/THF | - | - | - | Co-solvent (optional) |

| Dilute HCl or Acetic Acid | - | - | - | Quenching Agent |

| Diethyl Ether/Ethyl Acetate | - | - | - | Extraction Solvent |

| Saturated aq. NaHCO₃ | - | - | - | Neutralizing Wash |

| Brine | - | - | - | Aqueous Wash |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying Agent |

Step-by-Step Methodology

-

Preparation: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen.

-

Base Suspension: Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is carefully weighed and washed with anhydrous hexane under nitrogen to remove the mineral oil. The hexane is decanted, and anhydrous diethyl carbonate (2.0-3.0 eq) is added to the flask to suspend the NaH.

-

Reactant Addition: 3',5'-Difluoroacetophenone (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl carbonate (or another dry solvent like THF) and added dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.

-

Reaction: The reaction mixture is then heated to reflux (approx. 80-100°C, depending on co-solvents). The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Quenching: After cooling the reaction mixture in an ice bath, any unreacted sodium hydride is carefully quenched by the slow, dropwise addition of ethanol. The mixture is then cautiously poured into a beaker of ice water containing a slight excess of dilute acid (e.g., 1M HCl or 10% acetic acid) to neutralize the mixture and protonate the product enolate.[8]

-

Extraction & Isolation: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is reliably achieved via a crossed Claisen condensation. The selection of 3',5'-Difluoroacetophenone as the enolizable ketone and diethyl carbonate as the non-enolizable electrophile provides a direct and high-yielding route to this valuable fluorinated intermediate. The use of a strong, non-nucleophilic base like sodium hydride is critical for driving the reaction to completion. This technical guide outlines a robust and scalable protocol, providing researchers with the foundational knowledge to produce this key building block for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Claisen condensation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of β-keto ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). The Claisen Condensation Reaction | Organic Chemistry Class Notes. Retrieved from [Link]

-

Wallingford, V. H., Homeyer, A. H., & Jones, D. M. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society, 63(9), 2252–2254. Retrieved from [Link]

-

Tundo, P., & Selva, M. (1995). The addition reaction of dialkyl carbonates to ketones. Gazzetta Chimica Italiana, 125(5), 239-243. Retrieved from [Link]

-

Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chapter 21 notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0. Retrieved from [Link]

- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

Chemistry Stack Exchange. (2016, November 19). Acetophenone reacted with LDA and diethyl carbonate. Why do I need HCl?. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

-

ElectronicsAndBooks.com. (n.d.). Organic Preparations and Procedures International AN ALTERNATIVE SYNTHESIS OF ETHYL 3-(2-CHLORO-4,5- DIFLUOROPHENYL). Retrieved from [Link]

-

Chemical Engineering Transactions. (2022, June 29). Diethyl Carbonate Production from CO2 and Ethanol in an Isothermal PFR via Aspen Plus Simulation. Retrieved from [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chapter 21 notes [web.pdx.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate via Crossed Claisen Condensation

Abstract

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate, widely utilized in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural motif, featuring a difluorinated phenyl ring, imparts unique electronic properties and metabolic stability to target molecules. This guide provides an in-depth examination of its synthesis through a crossed Claisen condensation. We will explore the underlying reaction mechanism, present a field-proven experimental protocol, discuss critical parameters for process optimization, and outline essential safety considerations. This document is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction and Significance

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-dicarbonyl compounds.[1][2] The specific variant required for the synthesis of this compound is a Crossed Claisen Condensation . This reaction involves two different ester partners. For a crossed Claisen reaction to be synthetically useful and avoid a complex mixture of products, one of the esters must lack α-hydrogens, rendering it incapable of self-condensation.[2][3]

In this synthesis, ethyl acetate, which possesses acidic α-hydrogens, serves as the nucleophilic enolate precursor. Ethyl 3,5-difluorobenzoate, lacking α-hydrogens, acts exclusively as the electrophilic acylating agent. This strategic pairing ensures a selective reaction pathway, leading to the desired β-keto ester in high yield.

The Reaction Mechanism: A Step-by-Step Analysis

The crossed Claisen condensation proceeds through a series of well-defined, base-mediated steps. The entire process is driven to completion by the final, irreversible deprotonation of the product, which is more acidic than the starting ester.[4][5]

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate. This step establishes a low-concentration equilibrium of the reactive nucleophile, the ester enolate.

-

Nucleophilic Attack: The generated enolate anion attacks the electrophilic carbonyl carbon of ethyl 3,5-difluorobenzoate. This forms a tetrahedral intermediate.[6][7]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.[4][5]

-

Driving the Equilibrium: The newly formed β-keto ester, this compound, possesses highly acidic protons on the central α-carbon (pKa ≈ 11). The ethoxide ion generated in the previous step immediately and irreversibly deprotonates this position. This final deprotonation step shifts the entire reaction equilibrium towards the product side, ensuring a high conversion.[4][6][8]

-

Acidic Workup: In the final stage of the synthesis, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral β-keto ester product.[1]

Visualization of the Reaction Mechanism

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

-

Base Preparation: To the flask, add sodium hydride (2.64 g of 60% dispersion). Suspend the NaH in anhydrous diethyl ether (100 mL). [9]3. Initiation: Carefully add anhydrous ethanol (5 mL) dropwise to the stirred slurry. This consumes a small amount of hydride to generate sodium ethoxide in situ, which helps initiate the subsequent deprotonation of ethyl acetate. Stir for 30 minutes at room temperature.

-

Enolate Formation: Add a solution of dry ethyl acetate (10.8 mL) in anhydrous diethyl ether (25 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete enolate formation.

-

Condensation: Add a solution of ethyl 3,5-difluorobenzoate (18.6 g) in anhydrous diethyl ether (75 mL) to the dropping funnel and add it dropwise to the reaction mixture. Once the addition is complete, heat the mixture to a gentle reflux (approx. 35-40°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching and Workup: Cool the reaction flask to 0°C using an ice-water bath. Very slowly and carefully, add 6M HCl dropwise to quench the reaction and neutralize the base until the aqueous layer is acidic (pH ≈ 2).

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether (50 mL each). Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). [9]8. Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product, a pale yellow oil, should be purified by vacuum distillation to yield the pure this compound.

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters.

| Parameter | Recommendation | Rationale and Justification |

| Base Selection | Use a stoichiometric amount (at least 1.0 equivalent) of a strong, non-nucleophilic base like NaH or LDA. If using an alkoxide base like NaOEt, it must match the alcohol portion of the ester (ethoxide for ethyl esters). [1][10] | A full equivalent of base is required to drive the reaction to completion by deprotonating the final product. [4][5]Using a mismatched alkoxide (e.g., methoxide with an ethyl ester) will lead to transesterification, resulting in a mixture of products. [11] |

| Solvent Purity | All solvents (diethyl ether, THF, ethanol) must be strictly anhydrous. | The base (NaH) and the intermediate enolate are highly reactive towards protic impurities like water. The presence of water will quench the base and inhibit the reaction, drastically reducing the yield. |

| Temperature Control | Perform enolate formation at room temperature or below. Reflux gently during the condensation step. | Exothermic deprotonation can lead to side reactions if not controlled. Gentle heating is sufficient to drive the condensation to completion within a reasonable timeframe without promoting decomposition. |

| Reagent Addition | Add all reagents (ethanol, ethyl acetate, ethyl 3,5-difluorobenzoate) dropwise and slowly. | Slow addition helps to control the exothermic nature of the reactions, prevent localized high concentrations of reagents, and minimize side reactions such as the self-condensation of ethyl acetate. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent. 2. Insufficient base. 3. Base was inactive. | 1. Ensure all reagents and solvents are rigorously dried. 2. Use at least 1.0 equivalent of fresh, high-quality base. 3. Test a small sample of the base for reactivity before starting the main reaction. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Rapid addition of reagents. 3. Presence of oxygen. | 1. Maintain gentle reflux and avoid overheating. 2. Add reagents slowly using a dropping funnel. 3. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |

| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. |

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols.

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle only under an inert atmosphere and away from any water sources. [9]* Diethyl Ether: Extremely flammable liquid and vapor with a low autoignition temperature. [12]It can form explosive peroxides upon exposure to air and light. Always use anhydrous, inhibited ether and check for peroxides before use. [13]All operations must be grounded to prevent static discharge. [14][15]* Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). [12][15]* Ventilation: The entire procedure must be conducted within a certified chemical fume hood to avoid inhalation of harmful vapors. [14]

Conclusion

The crossed Claisen condensation is a highly effective and reliable method for the synthesis of this compound. By carefully selecting a non-enolizable aromatic ester and an enolizable aliphatic ester, the reaction proceeds with high selectivity. Success hinges on the rigorous exclusion of moisture, the use of a stoichiometric amount of a strong base, and controlled reaction conditions. The resulting β-keto ester is a valuable synthon for further chemical elaboration, making this protocol a critical asset for professionals in medicinal and materials chemistry.

References

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

-

Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.

-

Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

RCI Labscan Limited. (2021, April 1). Safety Data Sheet - diethyl ether. Retrieved from [Link]

-

University of California, Los Angeles. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

-

Organic Chemistry Tutor. (2025, February 10). Claisen Condensation EXPLAINED. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]

-

NC Chem. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. purdue.edu [purdue.edu]

- 13. rcilabscan.com [rcilabscan.com]

- 14. fishersci.ie [fishersci.ie]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Physical characteristics of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS No. 359424-42-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data points including structural information, physicochemical properties, and standard analytical methodologies. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the handling, characterization, and application of this important fluorinated β-keto ester intermediate.

Chemical Identity and Structural Framework

This compound is a specialized organic compound whose utility in chemical synthesis is largely defined by its distinct structural features: a β-keto ester system and a difluorinated aromatic ring. Understanding this framework is critical for predicting its reactivity and physical behavior.

Nomenclature and Key Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: ETHYL (3,5-DIFLUOROBENZOYL)ACETATE, Ethyl 3,5-difluoro-β-oxobenzenepropanoate, 3-(3,5-difluorophenyl)-3-oxopropanoic acid ethyl ester[1][2]

Molecular Formula and Composition

-

SMILES: O=C(CC(C1=CC(F)=CC(F)=C1)=O)OCC[1]

-

InChI Code: 1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3

Structural Representation

The molecule's structure is defined by an ethyl ester group attached to a propane chain, which features a ketone at the β-position and a 3,5-difluorophenyl substituent. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the acidity of the α-methylene protons.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical properties of this compound are essential for its proper handling, purification, and use in reactions. The data presented below, largely derived from predictive models and supplier information, provides a robust baseline for laboratory work.

| Property | Value | Source |

| Appearance | Light yellow to yellow Liquid | [2] |

| Boiling Point | 275.8 ± 25.0 °C (at 760 mmHg, Predicted) | [2] |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.35 ± 0.50 (Predicted) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.10 | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| Rotatable Bonds | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Expert Insights:

-

The predicted boiling point is relatively high, indicating low volatility under standard conditions, which simplifies handling. Vacuum distillation would be the required method for purification.

-

The pKa value is of particular interest. It reflects the acidity of the α-methylene protons situated between the two carbonyl groups. This acidity is the cornerstone of the compound's utility, allowing for easy deprotonation to form a nucleophilic enolate for various carbon-carbon bond-forming reactions.

-

A LogP of 2.10 suggests moderate lipophilicity. The compound is expected to have good solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone, but poor solubility in water.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are paramount. The following section details the standard analytical protocols and the expected spectral signatures for this molecule.

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR confirms the presence and connectivity of proton-containing fragments, while ¹³C NMR provides information on the carbon backbone. For this molecule, ¹⁹F NMR is also crucial to confirm the fluorine substitution pattern.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Expected Spectral Signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~1.3 ppm (t, 3H): Triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

-

δ ~4.2 ppm (q, 2H): Quartet for the methylene (-OCH₂-) protons of the ethyl group.

-

δ ~4.0 ppm (s, 2H): Singlet for the acidic α-methylene (-COCH₂CO-) protons. Note: This signal may be broadened or absent if D₂O exchange is performed.

-

δ ~7.0-7.6 ppm (m, 3H): A complex multiplet pattern in the aromatic region corresponding to the three protons on the 3,5-difluorophenyl ring.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~14 ppm: Ethyl -CH₃ carbon.

-

δ ~45 ppm: α-Methylene (-COCH₂CO-) carbon.

-

δ ~62 ppm: Ethyl -OCH₂- carbon.

-

δ ~110-140 ppm: Aromatic carbons. Carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

δ ~168 ppm: Ester carbonyl (C=O) carbon.

-

δ ~195 ppm: Ketone carbonyl (C=O) carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. It provides rapid confirmation of the keto-ester framework.

Experimental Protocol:

-

Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric interference.

-

Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

-

~3000-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1745 cm⁻¹: Strong C=O stretching (ester carbonyl).

-

~1715 cm⁻¹: Strong C=O stretching (ketone carbonyl). The presence of two distinct carbonyl peaks is a key diagnostic feature.

-

~1600 cm⁻¹: C=C stretching (aromatic ring).

-

~1300-1100 cm⁻¹: C-O stretching (ester) and C-F stretching.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve to confirm the molecular formula and aspects of the structure.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet.

-

Separation: The compound travels through a GC column (e.g., HP-5), separating it from any impurities.

-

Ionization & Detection: The eluted compound enters the Mass Spectrometer, is ionized (typically by Electron Impact, EI), and the resulting fragments are detected.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of C₁₁H₁₀F₂O₃.

-